ethyl 4-[3-(2-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate
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Overview
Description
Ethyl 4-{3-[(2-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes a fluorophenyl group, a benzoate ester, and an imidazo[1,2-g]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[(2-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the imidazo[1,2-g]purine core, introduction of the fluorophenyl group, and esterification to form the benzoate ester. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent product quality. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(2-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-{3-[(2-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions with biomolecules.
Medicine: It has potential therapeutic applications, including as an antiviral, anticancer, or anti-inflammatory agent.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-{3-[(2-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Shares the fluorophenyl group but differs in the core structure and functional groups.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Contains a fluorophenyl group and is used as a PPAR agonist.
Uniqueness
Ethyl 4-{3-[(2-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate is unique due to its imidazo[1,2-g]purine core, which imparts distinct chemical and biological properties. This core structure allows for versatile chemical modifications and interactions with a wide range of molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H22FN5O4 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
ethyl 4-[2-[(2-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate |
InChI |
InChI=1S/C24H22FN5O4/c1-3-34-22(32)15-8-10-17(11-9-15)28-12-13-29-19-20(26-23(28)29)27(2)24(33)30(21(19)31)14-16-6-4-5-7-18(16)25/h4-11H,3,12-14H2,1-2H3 |
InChI Key |
BXWAHNQXIHAVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F |
Origin of Product |
United States |
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